molecular formula C11H6BrClO3 B8313481 4-Bromo-5-(3-chlorophenyl)furan-2-carboxylic acid

4-Bromo-5-(3-chlorophenyl)furan-2-carboxylic acid

Cat. No. B8313481
M. Wt: 301.52 g/mol
InChI Key: GNUHPPCTTRMQHH-UHFFFAOYSA-N
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Patent
US08324268B2

Procedure details

The preparation of the title compound takes place in analogy to the synthesis of the compound from Example 20A starting with the compound from Example 5A. Instead of using ethyl acetate, the crude product is extracted with dichloromethane and reacted further without chromatographic purification. 447 mg (98% of theory) of the title compound are obtained.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C(C2C=C(C(O)=O)OC=2C2C=CC=C(C#N)C=2)C=C(F)C=1.[Br:25][C:26]1[CH:27]=[C:28]([C:38]([O:40]CC)=[O:39])[O:29][C:30]=1[C:31]1[CH:36]=[CH:35][CH:34]=[C:33]([Cl:37])[CH:32]=1>>[Br:25][C:26]1[CH:27]=[C:28]([C:38]([OH:40])=[O:39])[O:29][C:30]=1[C:31]1[CH:36]=[CH:35][CH:34]=[C:33]([Cl:37])[CH:32]=1

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)F)C=1C=C(OC1C1=CC(=CC=C1)C#N)C(=O)O
Step Two
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(OC1C1=CC(=CC=C1)Cl)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Instead of using ethyl acetate, the crude product is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
reacted further without chromatographic purification

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(OC1C1=CC(=CC=C1)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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